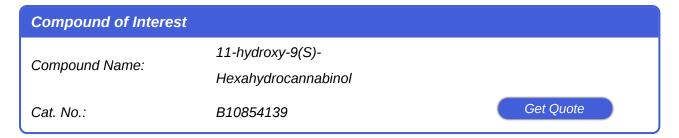


A Technical Guide to the Physicochemical Properties of 11-hydroxy-9(S)-HHC

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For Researchers, Scientists, and Drug Development Professionals

Abstract

11-hydroxy-9(S)-hexahydrocannabinol (11-hydroxy-9(S)-HHC) is a prominent metabolite of hexahydrocannabinol (HHC), a semi-synthetic cannabinoid that has gained significant attention in recent years. As a hydroxylated derivative, its physicochemical properties are crucial for understanding its pharmacokinetics, pharmacodynamics, and for the development of analytical methods for its detection. This technical guide provides a comprehensive overview of the known physicochemical properties of 11-hydroxy-9(S)-HHC, detailed experimental protocols for its analysis, and a visualization of its metabolic pathway.

Physicochemical Properties

The following table summarizes the key physicochemical properties of **11-hydroxy-9(S)-hexahydrocannabinol**. It is important to note that while some properties have been experimentally determined and reported, others, such as the melting point, boiling point, and pKa, are not readily available in the current scientific literature and may require experimental determination.



Property	Value	Source(s)
Molecular Formula	C21H32O3	[1][2][3]
Molecular Weight	332.48 g/mol	[2][3]
CAS Number	74523-47-0	[1][4]
IUPAC Name	(6aR,9S,10aR)-9- (hydroxymethyl)-6,6-dimethyl- 3-pentyl-6a,7,8,9,10,10a- hexahydrobenzo[c]chromen-1- ol	N/A
Synonyms	11-hydroxy-9α- Hexahydrocannabinol, 11- hydroxy-9α-HHC	[1][4]
Appearance	Crystalline solid (for the racemate)	[5]
Solubility	DMF: 30 mg/mLDMSO: 30 mg/mLEthanol: 30 mg/mL	[1]
Melting Point	Not available in cited literature.	N/A
Boiling Point	Not available in cited literature.	N/A
рКа	Not available in cited literature.	N/A
SMILES	CCCCc1cc(O)c2[C@@H]3C- -INVALID-LINK CC[C@H]3C(C)(C)Oc2c1	[1][4]
InChI	InChI=1S/C21H32O3/c1-4-5-6-7-14-11-18(23)20-16-10-15(13-22)8-9-17(16)21(2,3)24-19(20)12-14/h11-12,15-17,22-23H,4-10,13H2,1-3H3/t15-,16+,17+/m0/s1	[1]

Experimental Protocols



Analytical Determination by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The quantitative analysis of 11-hydroxy-9(S)-HHC in biological matrices is typically performed using LC-MS/MS. This method offers high sensitivity and selectivity.

Objective: To quantify the concentration of 11-hydroxy-9(S)-HHC in biological samples (e.g., plasma, urine).

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
- Tandem mass spectrometer (e.g., triple quadrupole).

Materials and Reagents:

- Reference standard of 11-hydroxy-9(S)-HHC.
- Internal standard (e.g., deuterated 11-hydroxy-9(S)-HHC).
- HPLC-grade solvents (e.g., methanol, acetonitrile, water).
- Formic acid or ammonium formate for mobile phase modification.
- Solid-phase extraction (SPE) cartridges or liquid-liquid extraction (LLE) solvents for sample preparation.

Procedure:

• Sample Preparation (using SPE): a. Condition the SPE cartridge with methanol followed by water. b. Load the biological sample (e.g., 1 mL of plasma) onto the cartridge. c. Wash the cartridge with a weak solvent to remove interferences. d. Elute the analyte with an appropriate organic solvent (e.g., methanol). e. Evaporate the eluate to dryness under a stream of nitrogen. f. Reconstitute the residue in the mobile phase.



- Chromatographic Separation: a. Column: A C18 reversed-phase column is commonly used.
 b. Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is typical. c. Flow Rate: Dependent on the column dimensions (e.g., 0.4 mL/min). d. Injection Volume: 5-10 μL.
- Mass Spectrometric Detection: a. Ionization Mode: Electrospray ionization (ESI) in positive mode. b. Detection Mode: Multiple Reaction Monitoring (MRM). c. MRM Transitions: Monitor specific precursor-to-product ion transitions for 11-hydroxy-9(S)-HHC and its internal standard.
- Quantification: a. Construct a calibration curve using the reference standard at various concentrations. b. Calculate the concentration of 11-hydroxy-9(S)-HHC in the sample by comparing its peak area ratio to the internal standard against the calibration curve.[1][6]

Determination of Melting Point (General Protocol)

While a specific melting point for 11-hydroxy-9(S)-HHC is not available, the following general protocol can be used for its experimental determination.[7]

Objective: To determine the melting point range of a solid crystalline sample of 11-hydroxy-9(S)-HHC.

Instrumentation:

- Melting point apparatus.
- Capillary tubes (sealed at one end).

Procedure:

- Sample Preparation: a. Ensure the sample is pure and dry. b. Finely powder a small amount of the crystalline solid. c. Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[8]
- Measurement: a. Place the capillary tube in the heating block of the melting point apparatus. b. Heat the sample at a steady rate (e.g., 1-2 °C per minute) when approaching the expected melting point. For an unknown substance, a rapid initial heating can be followed by a slower,



more precise measurement with a fresh sample.[8] c. Record the temperature at which the first drop of liquid appears (the onset of melting). d. Record the temperature at which the entire sample has melted (the completion of melting). The recorded melting point should be a range.

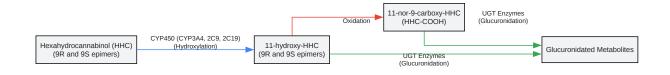
Metabolic Pathways and Biological Activity

11-hydroxy-9(S)-HHC is a primary phase I metabolite of hexahydrocannabinol (HHC). The metabolism of HHC parallels that of Δ^9 -tetrahydrocannabinol (THC), primarily occurring in the liver.[9][10]

The hydroxylation of the C11 methyl group is a major metabolic route, catalyzed by cytochrome P450 enzymes, particularly CYP3A4, with contributions from CYP2C9 and CYP2C19.[9] This reaction produces the two epimers, 11-hydroxy-9(R)-HHC and 11-hydroxy-9(S)-HHC. Subsequently, these active metabolites can be further oxidized to the inactive 11-nor-9-carboxy-HHC (HHC-COOH).[9][11]

In terms of biological activity, the 9(R)-HHC epimer and its 11-hydroxy metabolite are generally more active at cannabinoid receptors (CB1 and CB2) compared to the 9(S) epimers.[9][12] The 11-hydroxy metabolites of HHC are considered active, contributing to the overall pharmacological effects of the parent compound.[9][10]

Metabolic Pathway of HHC



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